Ethyl 4-amino-2-fluoro-3-methylbenzoate
Description
Ethyl 4-amino-2-fluoro-3-methylbenzoate (CAS No. 73792-08-2) is a benzoate ester derivative featuring a fluorine atom at the ortho-position (C2), a methyl group at the meta-position (C3), and an amino group at the para-position (C4) relative to the ester moiety. This compound’s unique substitution pattern influences its electronic, steric, and physicochemical properties, making it a candidate for pharmaceutical intermediates or agrochemical precursors.
Properties
CAS No. |
194804-83-6 |
|---|---|
Molecular Formula |
C10H12FNO2 |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl 4-amino-2-fluoro-3-methylbenzoate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)7-4-5-8(12)6(2)9(7)11/h4-5H,3,12H2,1-2H3 |
InChI Key |
NRAJWJYFZLNRMQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(C=C1)N)C)F |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)N)C)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their similarity scores to ethyl 4-amino-2-fluoro-3-methylbenzoate, based on computational or empirical comparisons :
| Compound Name | CAS No. | Substituent Positions | Ester Group | Similarity Score |
|---|---|---|---|---|
| Ethyl 5-amino-2-fluorobenzoate | 194804-83-6 | C5-amino, C2-fluoro | Ethyl | 0.98 |
| Methyl 4-amino-2-fluorobenzoate | 56741-34-5 | C4-amino, C2-fluoro | Methyl | 0.96 |
| Methyl 4-amino-2,6-difluorobenzoate | 123207-39-6 | C4-amino, C2/C6-difluoro | Methyl | 0.94 |
| Ethyl 4-fluoro-3-nitrobenzoate | - | C4-fluoro, C3-nitro | Ethyl | - |
Key Observations :
- Substituent Position: Ethyl 5-amino-2-fluorobenzoate (similarity 0.98) differs only in the amino group position (C5 vs. C4).
- Ester Group: Methyl 4-amino-2-fluorobenzoate (similarity 0.96) shares the same amino and fluorine positions but uses a methyl ester. The ethyl group in the target compound increases steric bulk and lipophilicity, which may enhance solubility in organic solvents .
- Fluorine Substitution: Methyl 4-amino-2,6-difluorobenzoate introduces a second fluorine at C6, which could amplify electron-withdrawing effects, reducing the basicity of the amino group compared to the mono-fluoro target compound .
Melting Points and Solubility
- The target compound’s 3-methyl group may lower its melting point due to disrupted crystallinity compared to non-methylated analogs.
- Methyl 4-amino-2-fluorobenzoate likely has higher water solubility than the ethyl analog due to reduced hydrophobicity, though experimental data is needed .
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